3-(2-Butoxyethylthio)-1,2-propanediol

Description

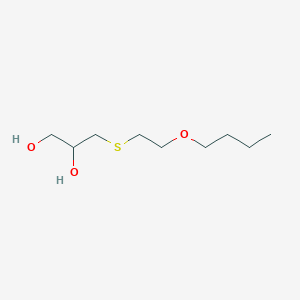

3-(2-Butoxyethylthio)-1,2-propanediol is a derivative of 1,2-propanediol (propylene glycol) with a 2-butoxyethylthio (-S-C₄H₈-O-C₂H₅) substituent at the 3-position. The thioether group may enhance lipophilicity compared to unmodified 1,2-propanediol, while the ether linkage could influence solubility and reactivity .

Properties

Molecular Formula |

C9H20O3S |

|---|---|

Molecular Weight |

208.32 g/mol |

IUPAC Name |

3-(2-butoxyethylsulfanyl)propane-1,2-diol |

InChI |

InChI=1S/C9H20O3S/c1-2-3-4-12-5-6-13-8-9(11)7-10/h9-11H,2-8H2,1H3 |

InChI Key |

AJAFSPJLCCICTL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCSCC(CO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Compound: 1,2-Propanediol (Propylene Glycol)

- Chemical Formula : C₃H₈O₂

- Physical Properties :

- Applications : Widely used as a solvent, antifreeze, food additive (E1520), and in pharmaceuticals due to low toxicity and biodegradability .

- Key Differences : The absence of the 2-butoxyethylthio group in 1,2-propanediol results in higher hydrophilicity and lower lipophilicity compared to 3-(2-Butoxyethylthio)-1,2-propanediol.

Constitutional Isomer: 1,3-Propanediol

- Chemical Formula : C₃H₈O₂

- Physical Properties :

- Applications : Used in polyurethane production and as a precursor for polymers. Less common than 1,2-propanediol due to higher production costs .

- Key Differences : The positional isomerism affects hydrogen bonding and solvation behavior, making 1,3-propanediol more thermally stable but less versatile in food and pharmaceutical applications.

Thioether Derivatives of 1,2-Propanediol

a) 3-(Butylthio)-1,2-Propanediol

- Chemical Formula : C₇H₁₆O₂S

- Safety Data : Requires ventilation and protective equipment during handling, indicating moderate toxicity .

- Key Differences : The simpler butylthio group (-S-C₄H₉) lacks the ether oxygen present in this compound, likely reducing polarity and hydrogen-bonding capacity.

b) 3-(Phenylthio)-1,2-Propanediol

Amino-Substituted Derivatives

a) 3-(Diethylamino)-1,2-Propanediol

- Chemical Formula: C₇H₁₇NO₂

- Applications : Likely used in surfactants or pharmaceutical intermediates due to its tertiary amine group .

- Key Differences: The amino group introduces basicity, enabling salt formation, unlike the neutral thioether in this compound.

b) 3-(Didodecylamino)-1,2-Propanediol

Physicochemical and Functional Comparison

*Predicted properties based on structural analogs.

Research Findings and Industrial Relevance

- Synthetic Pathways: 1,2-Propanediol derivatives are often synthesized via nucleophilic substitution or thiol-ene chemistry. For example, 3-(Didodecylamino)-1,2-propanediol is produced via reductive amination , while thioether derivatives may involve thiol addition to epoxides.

- Degradation Behavior: 1,2-Propanediol is a common degradation product in battery electrolytes, regardless of additives .

- Biosynthesis: Engineered E.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.